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Ethyl alpha-thioglucopyranoside

Cat. No.: B584454
CAS No.: 13533-58-9
M. Wt: 224.271
InChI Key: CHAHFVCHPSPXOE-JAJWTYFOSA-N
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Description

Significance of Thioglycosides as Glycomimetics and Synthetic Intermediates

Thioglycosides are highly valued as glycomimetics, which are molecules that mimic the structure and function of natural sugars. rsc.org The substitution of the glycosidic oxygen with a sulfur atom confers enhanced stability against enzymatic and acidic hydrolysis. rsc.org This increased stability makes them robust probes for investigating the roles of glycoconjugates in biological systems. rsc.org Their resistance to degradation by intracellular hexosaminidases, for instance, allows them to act as effective metabolic decoys, truncating the biosynthesis of N- and O-linked glycans at much lower concentrations than their O-linked counterparts. nih.gov This property has been harnessed to reduce inflammatory leukocyte adhesion, highlighting their potential as therapeutic agents. nih.gov

Beyond their role as biological probes, thioglycosides are versatile synthetic intermediates in carbohydrate chemistry. rsc.org They serve as glycosyl donors in the synthesis of oligosaccharides, glycodendrimers, and S-linked glycoconjugates. rsc.orgnih.gov The reactivity of a thioglycoside donor is influenced by the nature of its aglycon, making the development of methods for the easy diversification of this part of the molecule an area of active research. rsc.org Traditional synthesis of thioglycosides involves methods like the SN2 displacement of a glycosyl halide with a thiol or Lewis acid-catalyzed glycosylation. rsc.org More contemporary approaches include visible-light-mediated synthesis and the use of diazo-derived copper carbenes for catalytic activation. nih.govmdpi.com

Rationale for Investigating Ethyl alpha-Thioglucopyranoside within Glycoscience Research

This compound, a specific thioglycoside, has garnered attention within glycoscience for several key reasons. It is a known glycosyl donor, indicating its utility in the synthesis of more complex carbohydrate structures. medchemexpress.com Its presence has been identified in Japanese rice wine, sake, suggesting natural origins and potential biological relevance. nih.gov

Research has focused on the efficient production of this compound. One notable study employed the α-glucosyl transfer enzyme from Xanthomonas campestris to achieve selective α-glucosylation of ethanol (B145695), yielding the desired product with high purity. nih.gov The investigation of this compound and its derivatives contributes to the broader understanding of thioglycoside chemistry and their application as metabolic inhibitors and probes for studying bacterial glycan biosynthesis. nih.gov The development of novel synthetic methodologies, such as those utilizing click chemistry to create triazole-containing thioglycoside derivatives, further expands the chemical space and potential applications of these compounds, including as α-glucosidase inhibitors. nih.gov

The following table provides a list of chemical compounds mentioned in this article.

Compound Name
This compound
Ethyl alpha-D-glucopyranoside
Ethyl beta-D-thioglucopyranoside
4-nitrophenyl alpha-D-glucopyranoside
Diethyl malonate
Lawesson's reagent
Propargyl bromide
2-O-acetyl-3,4,6-tri-O-benzyl-d-mannopyranosyl thiol
2-O-acetyl-3,4,6-tri-O-benzyl-d-glucopyranosyl thiol
4-Methoxyphenyl-2,3,4,6-tri-O-acetyl-1-thio-beta-d-glucopyranoside
1,1'-Biphenyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-d-glucopyranoside
2-Benzothiophenyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-d-glucopyranoside
2-Isopropylphenyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-d-glucopyranoside

The following table provides the chemical data for this compound.

IdentifierValue
CAS Number 13533-58-9 scbt.com
Molecular Formula C8H16O5S scbt.com
Molecular Weight 224.27 g/mol scbt.com

The following table provides the chemical data for a related compound, Ethyl alpha-D-glucopyranoside.

IdentifierValue
CAS Number 34625-23-5 scbt.com
Molecular Formula C8H16O6 scbt.com
Molecular Weight 208.21 g/mol scbt.com

The following table provides the chemical data for another related compound, Ethyl beta-D-thioglucopyranoside.

IdentifierValue
CAS Number 7473-36-1 biosynth.com
Molecular Formula C8H16O5S biosynth.com
Molecular Weight 224.28 g/mol biosynth.com
Melting Point 87 °C biosynth.com
Boiling Point 440.8 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O5S B584454 Ethyl alpha-thioglucopyranoside CAS No. 13533-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706181
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-58-9
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Alpha Thioglucopyranoside and Analogues

Stereoselective Glycosylation Strategies for alpha-Thioglycosides

The paramount challenge in the synthesis of ethyl alpha-thioglucopyranoside lies in the stereocontrolled formation of the α-anomer. Researchers have explored both chemical and chemoenzymatic approaches to address this challenge effectively.

Activation Methods and Promoters in Chemical Glycosylation

The direct chemical synthesis of this compound typically involves the reaction of a protected glucose derivative with ethanethiol (B150549) in the presence of a promoter. The choice of promoter is critical in influencing the stereoselectivity and yield of the reaction.

Several Lewis acids have been investigated as promoters for this transformation. Triflic acid (TfOH) has been shown to be an effective promoter for the synthesis of ethyl thioglycosides from per-O-acetylated sugars. For instance, the reaction of glucose pentaacetate with ethanethiol in the presence of TfOH can yield the corresponding ethyl thioglucoside. The stereoselectivity of this reaction is highly dependent on the reaction temperature. While conducting the reaction at room temperature can lead to excellent yields (up to 97%), it often results in a mixture of anomers. To achieve high β-stereoselectivity, low temperatures are generally required. rsc.org In one study, increasing the amount of TfOH from 0.8 equivalents to 2.5 equivalents in the reaction of a 2-phthalimido glucose tetra-acetate with ethanethiol not only reduced the reaction time from 4 hours to 45 minutes but also increased the yield of the β-anomer from 73% to 96%. rsc.org

Boron trifluoride diethyl etherate (BF₃·Et₂O) is another commonly used promoter. It has been employed in the synthesis of benzoylated ethyl 1-thioglycosides from per-O-benzoylated sugars and ethanethiol. These reactions, typically conducted at slightly elevated temperatures (50–60 °C), have been reported to produce the corresponding ethyl 1-thio glycosides in high yields, with a predominance of the α-anomer in the resulting mixture. nih.gov

The chemoselective activation of ethyl thioglycosides over phenyl thioglycosides has also been explored, offering a strategic advantage in one-pot oligosaccharide synthesis. An N-trifluoromethylthiosaccharin/TMSOTf system has been shown to readily activate ethyl thioglycosides while leaving phenyl thioglycosides intact, even when the latter are more "armed" (i.e., have more electron-donating protecting groups). researchgate.net This selectivity allows for sequential glycosylation reactions in a single reaction vessel, enhancing synthetic efficiency.

Table 1: Comparison of Promoters for the Synthesis of Ethyl Thioglycosides

PromoterGlycosyl DonorAglyconeConditionsYield (%)Anomeric Ratio (α:β)Reference
TfOHGlucose pentaacetateEthanethiol0.8 equiv. TfOH, 0°C -> rt94Not specified rsc.org
TfOH2-Phthalimido glucose tetra-acetateEthanethiol2.5 equiv. TfOH, 45 min96β-only rsc.org
BF₃·Et₂OPer-O-benzoylated glucoseEthanethiol50-60°CHighα-predominant nih.gov

Note: The specific anomeric ratios were not always provided in the cited literature.

Chemoenzymatic Synthesis Approaches for Thioglucopyranosides

Chemoenzymatic methods have emerged as powerful alternatives for the synthesis of thioglucopyranosides, often providing high regio- and stereoselectivity under mild reaction conditions. A notable example is the selective and high-yield production of ethyl α-d-glucopyranoside using the α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris WU-9701. nih.govresearchgate.net

In this process, maltose (B56501) serves as the glucosyl donor and ethanol (B145695) as the acceptor. The enzyme XgtA specifically catalyzes the transfer of the glucosyl moiety to ethanol, forming the α-glycosidic linkage. Under optimized conditions, using 0.80 M ethanol and 1.2 M maltose with the enzyme in a HEPES-NaOH buffer (pH 8.0) at 45°C, only the ethyl α-d-glucopyranoside was produced, with no detectable formation of by-products like maltotriose (B133400) or ethylmaltoside. nih.govresearchgate.net This method achieved a remarkable yield, producing up to 180 mM (37.5 g/L) of the desired product in a single batch over 80 hours. nih.gov

Furthermore, the addition of glucose isomerase to the reaction mixture was found to enhance the yield. nih.govresearchgate.net Glucose, a byproduct of the transglycosylation, can inhibit the α-glucosyl transfer enzyme at high concentrations. The glucose isomerase converts glucose to fructose, thereby alleviating this inhibition and pushing the equilibrium towards product formation. This combined enzymatic system led to the production of as much as 260 mM (54.1 g/L) of ethyl α-d-glucopyranoside in 100 hours, representing the highest concentration reported for this compound via an enzymatic reaction. nih.govresearchgate.net

Aglycone Functionalization and Derivatization Approaches for this compound

Modification of the aglycone moiety (the non-sugar part) of this compound can be a valuable strategy for creating derivatives with altered properties or for subsequent conjugation to other molecules.

One common approach to functionalize the core thioglucoside structure is through the use of protecting groups, which can later be manipulated. For instance, the synthesis of 4,6-O-benzylidene acetals of ethyl 1-thio-β-d-gluco- and galactopyranosides has been reported. taylorfrancis.com The formation of the benzylidene acetal (B89532) not only protects the 4- and 6-hydroxyl groups but also introduces a new chiral center, with the bulky phenyl group predominantly adopting the more stable equatorial orientation. taylorfrancis.com This modification can influence the reactivity and conformation of the sugar ring.

Direct derivatization of the ethyl aglycone is less commonly reported in the context of creating diverse libraries of thioglycosides. However, methods for preparing thiophene (B33073) derivatives, for example, involve the metallation of thiophene followed by reaction with ethylene (B1197577) oxide, which could conceptually be adapted for more complex aglycone synthesis. google.com

Optimization of Synthetic Pathways and Yield Enhancement for this compound

The efficiency of synthetic routes to this compound is a key consideration for its practical application. Several strategies have been developed to optimize reaction conditions and enhance product yields.

In the chemical synthesis of thioglycosides, the stoichiometry of reagents and the reaction temperature are critical parameters to optimize. As mentioned earlier, in the TfOH-promoted synthesis of ethyl thioglucosides, a balance must be struck between reaction rate and stereoselectivity. While higher temperatures and increased promoter concentration can accelerate the reaction, they may compromise the desired anomeric purity. rsc.org For example, a study on the synthesis of a disaccharide involving an ethyl thioglycoside acceptor found that inconsistent yields were obtained when using different batches of molecular sieves, which are often used to remove water from the reaction. The basicity of the molecular sieves was found to be a critical variable. By replacing the molecular sieves with a soluble base, 1,1′,3,3′-tetramethylurea, a consistent high yield of approximately 90% was achieved. taylorfrancis.com

An improved method for the synthesis of 2-OH thioglycosides from glycals (unsaturated sugars) offers a high-yield pathway to important thioglycoside intermediates. This method involves the oxidation of a per-protected glycal to a 1,2-anhydro sugar, which is then reacted with sodium borohydride (B1222165) and an aryl disulfide. This approach has been shown to efficiently produce various 2-OH-1-thioaryl glycosides in yields ranging from 50% to 76%. nih.gov Although this example uses aryl disulfides, the principle could potentially be extended to the synthesis of ethyl thioglycosides.

The chemoenzymatic approach described in section 2.1.2 represents a significant advancement in yield enhancement for ethyl α-d-glucopyranoside. The high selectivity of the α-glucosyl transfer enzyme minimizes the formation of byproducts, and the use of a second enzyme (glucose isomerase) to remove an inhibitory product dramatically increases the final product concentration. nih.govresearchgate.net This highlights the power of enzymatic catalysis for achieving high-yield and clean synthesis of specific glycosides.

Table 2: Optimization Strategies and Yields for Ethyl Thioglucoside Synthesis

StrategyReactantsKey Optimization ParameterYield (%)Reference
Promoter Stoichiometry2-Phthalimido glucose tetra-acetate, EthanethiolIncreased TfOH from 0.8 to 2.5 equiv.73 to 96 (β-anomer) rsc.org
Base SelectionEthyl thioglycoside acceptor, Glycosyl donorReplacement of molecular sieves with 1,1′,3,3′-tetramethylurea~90 taylorfrancis.com
Chemoenzymatic with Byproduct RemovalMaltose, EthanolAddition of glucose isomeraseIncreased from 180 mM to 260 mM product nih.govresearchgate.net

Mechanistic Investigations of Biochemical Interactions

Enzymatic Substrate Recognition and Catalytic Hydrolysis Studies

The interaction of ethyl alpha-thioglucopyranoside with glycoside hydrolases (GHs) is primarily characterized by its role as a non-hydrolyzable or slowly-hydrolyzable substrate analog. This property allows for the study of enzyme binding and recognition without the rapid degradation of the ligand.

Glycosidase Specificity and Kinetic Analysis (e.g., alpha-glucosidase, thioglycoligases)

Standard α-glucosidases, which catalyze the hydrolysis of terminal α-1,4-linked glucose residues, are generally incapable of efficiently cleaving the thioether linkage in this compound. This resistance to hydrolysis makes it a poor substrate but an effective tool for probing the active site of these enzymes. Studies on various thioglycosides have demonstrated their utility as metabolic decoys precisely because they are resistant to cleavage by intracellular glycosidases like hexosaminidases. nih.govnih.gov

While specific kinetic data for this compound is not extensively documented in the literature, its behavior is best understood in the context of enzyme inhibition. As a structural mimic of the natural substrate, it can act as a competitive inhibitor, binding to the enzyme's active site and preventing the binding of the natural substrate. The potency of such inhibition is quantified by the inhibition constant (Kᵢ), which represents the inhibitor concentration required to produce 50% inhibition. Lower Kᵢ values indicate higher potency. For context, kinetic analyses of other competitive inhibitors of α-glucosidase have established their Kᵢ values, providing a framework for understanding how such molecules interact with the enzyme. nih.gov

Table 1: Kinetic Parameters for Representative α-Glucosidase Inhibitors This table provides examples of kinetic data for known α-glucosidase inhibitors to illustrate the principles of kinetic analysis. Specific values for this compound are not readily available in published literature, reflecting its primary use as a structural probe rather than a therapeutic inhibitor.

InhibitorEnzyme SourceInhibition TypeKᵢ Value (μM)Reference Compound
FisetinSaccharomyces cerevisiaeNon-competitive10.65No
Compound 12 ((E)-1-phenyl-3-(4-styrylphenyl)urea derivative)Saccharomyces cerevisiaeCompetitive, Slow-binding3.2No
AcarboseSaccharomyces cerevisiaeCompetitive-Yes

In contrast to wild-type enzymes, engineered glycosidases known as thioglycoligases have been developed to specifically catalyze the formation of thioglycosidic bonds. These are typically mutant enzymes where the catalytic nucleophile (often a glutamate (B1630785) or aspartate residue) is replaced with a non-nucleophilic amino acid like alanine (B10760859) or glycine. This modification disables the hydrolytic machinery of the enzyme and repurposes it to join a glycosyl donor with a thiol-containing acceptor. nih.gov For example, α-thioglycoligases have been successfully derived from family 31 glycosidases, such as α-xylosidase from Escherichia coli (YicI) and α-glucosidase from Sulfolobus solfataricus. nih.govnih.gov

Thiol-Mediated Transglycosylation Reactions

This compound is recognized as a potential glycosyl donor in enzymatic reactions. nih.govnih.govresearchgate.net The primary example of thiol-mediated transglycosylation involves the use of thioglycoligases. These engineered enzymes catalyze the transfer of a glycosyl moiety from an activated donor (e.g., an α-glycosyl fluoride) to a thiol-containing acceptor substrate. nih.gov This process effectively forms a new thioglycosidic bond in a controlled manner.

The reaction catalyzed by an α-thioglycoligase derived from a retaining α-glycosidase proceeds as follows:

An activated sugar donor, such as α-D-glucopyranosyl fluoride, binds to the active site of the thioglycoligase.

A thiol-containing acceptor molecule then attacks the anomeric carbon of the donor.

The enzyme facilitates the departure of the leaving group (fluoride) and the formation of the new C-S bond, resulting in the synthesis of a thioglycoside.

This strategy has been successfully applied to synthesize α-linked thioglycosides with high yields, demonstrating a powerful chemoenzymatic method for creating these valuable compounds. nih.govnih.gov

Modulation of Cellular Processes in Model Systems (e.g., microbial, plant, in vitro mammalian cell lines)

The resistance of thioglycosides to enzymatic hydrolysis makes them effective modulators of cellular processes that rely on glycan metabolism. They can function as metabolic decoys, intercepting biosynthetic pathways and leading to functional consequences.

Interrogation of Metabolic Pathways

Thioglycosides have been demonstrated to be potent metabolic inhibitors of glycan biosynthesis in both bacterial and mammalian cells. nih.govnih.govacs.org When introduced into cells, these compounds can act as artificial substrates for glycosyltransferases, diverting the activity of these enzymes from their natural substrates. Because the resulting thioglycoside-linked intermediates are often resistant to further processing by hydrolytic enzymes, they effectively truncate the biosynthesis of complex glycans. nih.govnih.gov

For instance, studies in pathogenic bacteria like Helicobacter pylori have shown that thioglycoside analogs of rare bacterial monosaccharides can inhibit glycoprotein (B1211001) biosynthesis, leading to defects in bacterial growth, motility, and biofilm formation. nih.govacs.org In mammalian cells, N-acetylglucosamine (GlcNAc) thioglycosides have been shown to robustly inhibit the formation of N- and O-linked glycans at micromolar concentrations, a potency significantly greater than their O-glycoside counterparts. nih.govnih.gov This disruption of glycan synthesis provides a powerful tool to interrogate the functional roles of specific glycans in cellular health and disease.

Table 2: Observed Effects of Thioglycosides as Metabolic Probes in Model Systems

Model SystemThioglycoside TypeMetabolic Pathway TargetedObserved Cellular Effect
Human Leukocytes (in vitro)N-acetylglucosamine (GlcNAc) thioglycosidesN- and O-linked glycan biosynthesisTruncation of glycan chains, reduced sialyl Lewis-X expression. nih.govnih.gov
Helicobacter pylori (bacterium)Thiobenzyl glycoside analogs of rare monosaccharidesGlycoprotein biosynthesisImpaired motility, growth, and biofilm formation. nih.govacs.org
Murine Model (in vivo)N-acetylglucosamine (GlcNAc) thioglycosidesLactosamine biosynthesisInhibited neutrophil homing to inflammation sites. nih.govnih.gov

Investigation of Signaling Cascade Interactions

By modulating the structure of cell surface glycans, thioglycosides can indirectly investigate and influence signaling events. Cell surface glycans are critical for mediating cell-cell and cell-matrix interactions that trigger signaling cascades.

A prime example is the role of thioglycosides in modulating leukocyte adhesion, a key part of the inflammatory signaling cascade. The selectin family of adhesion molecules, expressed on endothelial cells (E-selectin) and other leukocytes (L-selectin), binds to specific carbohydrate ligands, such as sialyl Lewis-X, on the surface of opposing cells. This binding initiates the "rolling" of leukocytes along the blood vessel wall, a prerequisite for their migration into inflamed tissue. Treatment of human leukocytes with thioglycoside decoys truncates the glycan chains, leading to reduced surface expression of sialyl Lewis-X. nih.govnih.gov Consequently, the ability of these cells to adhere to E-selectin is diminished, which has been shown to inhibit neutrophil accumulation at sites of inflammation in mouse models. nih.gov This demonstrates how this compound and related compounds can be used to probe the link between glycan metabolism and intercellular signaling pathways.

Molecular Recognition and Binding Affinity Studies with Biomolecules

The structural similarity of this compound to natural glucosides, combined with its resistance to hydrolysis, makes it an ideal ligand for studying molecular recognition by carbohydrate-binding proteins, particularly enzymes. X-ray crystallography has been a pivotal technique in this area, providing atomic-level details of how these analogs fit into enzyme active sites. tdx.cat

A landmark study utilized an α-linked thioglycoside as a nonhydrolyzable substrate analog to trap and crystallize the Michaelis complex of a family 31 α-glycosidase, YicI from E. coli. nih.govnih.govtdx.catplos.org The resulting crystal structure provided unprecedented insights into the substrate binding and specificity of this enzyme family. By observing how the thioglycoside is recognized and positioned within the active site—interacting with key amino acid residues through hydrogen bonds and hydrophobic contacts—researchers can infer the precise mechanism of action for the natural substrate. Such structural studies are fundamental to understanding enzyme function and provide a rational basis for the design of specific inhibitors. While specific binding affinity constants (e.g., KᏧ) for this compound are not widely reported, its use in structural biology underscores its value in defining the molecular basis of protein-carbohydrate recognition.

Protein-Ligand Interaction Profiling (e.g., enzyme active sites)

While direct and extensive research profiling the interaction of this compound with a wide array of protein active sites is not broadly available in the public domain, valuable insights can be drawn from studies on related compounds and enzyme classes. The structural similarity of this compound to natural glycosides suggests its potential to interact with carbohydrate-binding proteins, including enzymes involved in carbohydrate metabolism.

Research into the inhibitory effects of various plant-derived extracts on carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, provides a framework for understanding potential interactions. For instance, studies on phenolic extracts from Cotoneaster species have demonstrated significant, concentration-dependent inhibition of these enzymes. youtube.com Kinetic analyses from such studies often reveal a mixed type of inhibition, suggesting that the inhibitory compounds may bind to sites other than the active site, thereby altering the enzyme's conformation and activity. youtube.com

The following table summarizes kinetic parameters of α-glucosidase and α-amylase inhibition by a potent plant extract, illustrating the types of data generated in such protein-ligand interaction studies.

EnzymeInhibitor (Plant Extract)IC50 (µg/mL)Inhibition Type
α-GlucosidaseCotoneaster bullatus Leaf Extract (MBL)8.6Mixed
α-AmylaseCotoneaster bullatus Leaf Extract (MBL)41.8Mixed

This data, while not specific to this compound, highlights the methodologies used to characterize the interactions between small molecules and enzyme active sites. The mixed inhibition pattern observed for the Cotoneaster extract suggests that the active compounds can bind to both the free enzyme and the enzyme-substrate complex, a mechanism that could potentially be shared by other glycoside analogues like this compound.

Carbohydrate-Binding Domain Recognition

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains of carbohydrate-active enzymes that play a crucial role in recognizing and binding to specific carbohydrate structures. rsc.orgnih.gov This binding function brings the catalytic domain of the enzyme into close proximity with its substrate, enhancing the efficiency of catalysis, particularly on insoluble substrates like cellulose (B213188). nih.govnih.gov

CBMs are classified into numerous families based on their amino acid sequence and structural similarity. nih.govnih.gov Their binding specificity is determined by the architecture of their binding sites, which can range from planar surfaces that interact with crystalline polysaccharides to clefts that accommodate single polysaccharide chains. nih.gov The interaction is often mediated by aromatic amino acid residues that stack against the sugar rings. nih.gov

While direct studies on the recognition of this compound by specific CBMs are not extensively documented, the principle of carbohydrate recognition by these modules suggests that this thioglycoside could be a potential ligand. The specificity of a CBM is not always absolute; some CBMs exhibit broad ligand promiscuity, enabling them to bind to a variety of carbohydrate structures. rsc.org For example, CBMs from Clostridium thermocellum have been shown to influence the substrate specificity of the enzymes they are attached to, with different CBMs directing the enzyme to either cellulose or xylan. nih.gov

The binding of a ligand like this compound to a CBM would likely be influenced by the stereochemistry of the glucopyranoside ring and the nature of the ethylthio-aglycone. The sulfur atom in the glycosidic linkage, replacing the natural oxygen atom, would alter the electronic properties and geometry of the bond, potentially influencing its interaction with the amino acid residues in the CBM binding site. Isothermal titration calorimetry is a key technique used to characterize these interactions, providing data on binding affinity, enthalpy, and entropy. researchgate.net

Biochemical Transformations and Distribution in Non-Human Biological Systems

The fate of this compound in biological systems is a critical area of investigation, encompassing its metabolic transformations and its journey across cellular barriers.

Biotransformation Pathways and Metabolic Fate Studies

The metabolic fate of thioglycosides like this compound can vary significantly depending on the biological system. In some microorganisms, these compounds can act as metabolic inhibitors. For instance, certain thioglycosides have been shown to disrupt bacterial glycan biosynthesis. researchgate.net They can act as decoys, being taken up by the cell and interfering with the normal glycosylation pathways that are essential for bacterial fitness and virulence. researchgate.net

In the context of yeast, such as Saccharomyces cerevisiae, an active transport system for alpha-thioethyl-d-glucopyranoside has been identified. nih.gov This suggests that the compound is recognized and taken into the cell, where it can then potentially enter metabolic pathways or exert physiological effects. The study indicated a coordinate induction of the transport systems for both maltose (B56501) and alpha-thioethyl-d-glucopyranoside, hinting at a shared or linked metabolic regulation. nih.gov

The stability of the thio-glycosidic bond is a key factor in the metabolic fate of these compounds. Compared to their O-glycoside counterparts, thioglycosides are often more resistant to enzymatic hydrolysis by glycosidases. nih.gov This increased stability can lead to a longer biological half-life and potentially different metabolic products. While specific metabolites of this compound are not well-documented in publicly available literature, general metabolic pathways for foreign compounds (xenobiotics) in microorganisms often involve enzymatic modifications such as hydroxylation, oxidation, or conjugation to facilitate excretion. The ethyl group and the glucose moiety could both be sites for such biotransformations.

Cellular Uptake and Subcellular Localization Mechanisms

The entry of this compound into cells is a crucial first step for any subsequent biological activity. As mentioned, an inducible active transport system for alpha-thioethyl-d-glucopyranoside has been demonstrated in Saccharomyces cerevisiae. nih.gov This indicates a specific, energy-dependent mechanism for its uptake, rather than simple diffusion across the cell membrane. The study highlighted that at lower temperatures, the uptake mechanism resembled facilitated diffusion. nih.gov

The following table summarizes the characteristics of the active transport system for alpha-thioethyl-d-glucopyranoside in Saccharomyces cerevisiae as described in the referenced study.

OrganismCompoundTransport MechanismKey Characteristics
Saccharomyces cerevisiaealpha-thioethyl-d-glucopyranosideActive TransportInducible system, coordinate induction with maltose transport, temperature-dependent.

Once inside the cell, the subcellular localization of this compound would determine its potential targets and effects. Specific studies tracking the subcellular distribution of this particular compound are scarce. However, the use of fluorescently labeled molecules is a common technique to investigate the cellular uptake and localization of various compounds, including nanoparticles and polyamines. youtube.comrsc.org This methodology could be applied to this compound to visualize its distribution within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. The physicochemical properties of the molecule, including its size, charge, and lipophilicity, would influence its ability to cross internal membranes and accumulate in different subcellular locations.

Structure Activity Relationship Sar Elucidation and Conformational Analysis

Systematic Modification of the Ethyl alpha-Thioglucopyranoside Core and Aglycone

The synthesis of various thioglycoside derivatives is crucial for establishing structure-activity relationships. While specific literature on the systematic modification of this compound is limited, general strategies for altering thioglycosides involve changes to both the glycone (sugar) and aglycone moieties.

Modifications to the aglycone portion of thioglycosides have been shown to significantly influence their biological activity. For instance, studies on S-aryl-thioglycosides with different para-substituents on the aromatic ring have demonstrated that these modifications can alter the anomeric reactivity of the thioglycoside donor in glycosylation reactions. This reactivity is a key factor in the synthesis of more complex oligosaccharides. The electronic properties of the aglycone, whether electron-donating or electron-withdrawing, play a critical role in the activation of the thioglycosidic bond. nih.gov

Furthermore, research into glycosidase inhibitors has led to the synthesis of various thioglycoside analogs. For example, a series of 5-thio-D-glucopyranosylarylamines were synthesized to evaluate their inhibitory effects on glucoamylase. nih.gov In another study, novel benzimidazole-thioquinoline derivatives were designed and synthesized, showing significant α-glucosidase inhibitory activity. nih.gov These examples highlight the common practice of modifying the aglycone to explore and optimize biological activity.

The following table summarizes examples of modifications made to related thioglycoside cores and the synthetic strategies employed.

Compound ClassModification StrategySynthetic ApproachReference
S-Aryl-thiogalactosidesVariation of para-substituents on the aryl aglyconeNot detailed in abstract nih.gov
5-Thio-D-glucopyranosylarylaminesReaction of 5-thio-D-glucopyranose pentaacetate with arylaminesMercuric chloride catalyzed reaction nih.gov
Benzimidazole-thioquinoline derivativesS-substitution on the benzimidazole (B57391) coreNot detailed in abstract nih.gov

Correlation Between Structural Features and Observed Biochemical Activities

The relationship between the structural features of thioglycosides and their biochemical activities is a key area of investigation, particularly in the context of enzyme inhibition. The nature of the aglycone is a significant determinant of inhibitory potency and selectivity.

For instance, in a study of 5-thio-D-glucopyranosylarylamines, the inhibitory constants (Ki) against glucoamylase were found to vary with the substituent on the aryl ring. nih.gov Similarly, for a series of benzimidazole-thioquinoline derivatives, the IC50 values for α-glucosidase inhibition were dependent on the nature of the substituent on the thioether linkage. The most active compound in this series, with a 4-bromobenzyl substituent, exhibited significantly higher potency compared to the standard drug, acarbose. nih.gov Kinetic studies of this potent derivative revealed a competitive inhibition pattern, suggesting that it binds to the active site of the enzyme. nih.gov

The stereochemistry of the thioglycoside is also critical. Transferred NOE NMR experiments have shown that for a mixture of α and β anomers of a 5-thio-D-glucopyranosylarylamine, only the α isomer binds to the enzyme glucoamylase. nih.gov This highlights the high degree of stereospecificity in enzyme-inhibitor interactions.

The table below presents inhibitory data for some thioglycoside derivatives against specific enzymes.

Inhibitor ClassTarget EnzymeKey Structural FeatureObserved Activity (IC50 / Ki)Reference
5-Thio-α-D-glucopyranosylarylaminesGlucoamylase G2p-Nitro-N-phenyl aglyconeKi = 0.27 mM nih.gov
5-Thio-α-D-glucopyranosylarylaminesGlucoamylase G2p-Methoxy-N-phenyl aglyconeKi = 0.47 mM nih.gov
Benzimidazole-thioquinoline derivativeα-Glucosidase4-Bromobenzyl substituentIC50 = 28.0 ± 0.6 µM nih.gov

Conformational Preferences and Dynamics of this compound

The three-dimensional shape, or conformation, of a molecule is intimately linked to its biological function. For thioglycosides, the conformational preferences around the glycosidic bond and within the sugar ring can influence how they fit into the binding site of a biological target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. Studies on a series of alkyl β-D-thioglucopyranosides have shown that the nature of the S-aglycone influences the rotational populations of the hydroxymethyl group (C6). researchgate.net Specifically, as the size of the alkyl group at the sulfur atom increases, the population of the gt rotamer increases while the gg rotamer population decreases. researchgate.net

Quantum mechanical calculations and NMR coupling constant analysis have been used to study the conformation of xylopyranosyl sulfur-containing glycosides. rsc.org These studies revealed that the stereochemistry at the sulfur atom in sulfoxide (B87167) derivatives significantly impacts the preferred conformation around the glycosidic linkage. rsc.org Molecular docking studies of these compounds into the active site of a galactosyltransferase enzyme suggested that the binding affinity correlates with specific intermolecular interactions, such as stacking with aromatic residues and hydrogen bonding. rsc.org

Advanced Analytical and Spectroscopic Methodologies in Research

Application of Mass Spectrometry for Mechanistic Elucidation (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of thioglycosides and for gaining insights into their reaction mechanisms. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the analysis of glycosides and their derivatives.

In the context of mechanistic elucidation, MS can be used to identify intermediates and products of enzymatic or chemical reactions involving ethyl alpha-thioglucopyranoside. For instance, when studying the role of thioglycosides as inhibitors of glycosidases, LC-MS can be used to detect and characterize the covalent adducts formed between the inhibitor and the enzyme, providing direct evidence for the mechanism of inhibition. The high sensitivity and specificity of MS allow for the analysis of complex biological matrices, facilitating the identification of metabolites of this compound and shedding light on its metabolic fate within a biological system.

The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that is unique to its structure. While specific fragmentation data for this compound is not extensively published, the general fragmentation patterns of glycosides are well-understood and can be extrapolated. For thioglycosides, collision-induced dissociation (CID) typically leads to the cleavage of the glycosidic bond. In the case of this compound, this would result in the loss of the ethylthio group or the sugar moiety. The fragmentation of the pyranose ring itself can also occur, yielding characteristic ions that can be used for structural confirmation. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown glycosides in a mixture.

The table below illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for similar molecules.

Fragment Ion (m/z)Proposed Structure/LossSignificance
225[M+H]⁺Protonated molecular ion, confirming the molecular weight.
163[M - C₂H₅S]⁺ or [M - 61]⁺Loss of the ethylthio group, characteristic of thioglycoside fragmentation.
145[163 - H₂O]⁺Loss of a water molecule from the sugar ring fragment.
61[C₂H₅S]⁺Detection of the ethylthio cation, confirming the aglycone structure.

LC-MS/MS, a technique that involves two stages of mass analysis, is particularly powerful for the selective detection and quantification of thioglycosides in complex mixtures. uwo.ca By selecting the molecular ion in the first stage and analyzing its fragments in the second, a highly specific and sensitive assay can be developed. This is especially useful in metabolic studies or for screening potential glycosidase inhibitors from natural extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the ethyl group (a triplet and a quartet) and the protons of the glucopyranose ring. The chemical shift and coupling constants of the anomeric proton (H-1) are particularly informative. For an alpha-anomer, the anomeric proton is typically found at a downfield chemical shift compared to the beta-anomer, and the coupling constant between H-1 and H-2 is smaller due to their equatorial-axial relationship.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry at the anomeric center. The presence of the sulfur atom in the thioglycosidic bond also influences the chemical shifts of the neighboring carbon atoms compared to their oxygen-containing counterparts. ucl.ac.uknih.gov

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from similar compounds. illinois.edunih.govnp-mrd.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1 (anomeric)~5.4-
C-1 (anomeric)-~85
H-2 to H-6 (sugar ring)3.2 - 4.0-
C-2 to C-6 (sugar ring)-60 - 80
-S-CH₂-CH₃2.5 - 2.8 (quartet)~25
-S-CH₂-CH₃1.2 - 1.4 (triplet)~15

Beyond simple structure elucidation, NMR is a powerful tool for studying the three-dimensional conformation of this compound in solution. nih.govmdpi.comrsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing crucial information about the orientation of the ethylthio group relative to the pyranose ring. The measurement of coupling constants, particularly the three-bond proton-proton coupling constants (³JHH), can provide information about the dihedral angles between adjacent protons, which in turn defines the ring conformation.

Chromatographic Separations for Complex Biological and Reaction Mixtures

The isolation and purification of this compound, whether from a synthetic reaction mixture or a complex biological sample, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and versatility.

Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common choice for the separation of thioglycosides. The retention time of this compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.

For the analysis of thiols and related compounds in biological samples, derivatization is often employed to enhance detection. nih.govnih.gov A fluorescent tag can be attached to the thiol group, allowing for highly sensitive detection using a fluorescence detector. This approach is particularly useful when analyzing low concentrations of this compound in complex matrices like cell lysates or plasma.

The table below outlines a typical HPLC method for the analysis of thioglycosides.

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientLinear gradient from 5% to 95% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Mass Spectrometry (LC-MS)

Other chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) can also be effective for the separation of polar compounds like glycosides. youtube.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. This technique can provide complementary selectivity to reversed-phase HPLC and may be advantageous for the separation of certain glycoside isomers.

Spectroscopic Techniques for Probing Molecular Interactions (e.g., fluorescence analysis)

Understanding the molecular interactions of this compound with its biological targets, such as glycosidases, is crucial for understanding its mechanism of action. Spectroscopic techniques, particularly fluorescence analysis, are powerful tools for studying these interactions in a quantitative manner. nih.govpharmaffiliates.com

Fluorescence spectroscopy can be used to monitor the binding of a ligand to a protein by observing changes in the intrinsic fluorescence of the protein or the fluorescence of a labeled ligand. nih.gov Many proteins contain tryptophan residues, which are naturally fluorescent. The binding of a ligand, such as this compound, in the vicinity of a tryptophan residue can cause a change in the fluorescence intensity or a shift in the emission wavelength, providing a signal that can be used to determine the binding affinity.

If the protein of interest does not have suitable intrinsic fluorescence, or if the ligand does not bind near a fluorescent residue, a fluorescent probe can be attached to either the protein or the ligand. For example, a fluorescently labeled analog of this compound could be synthesized. Upon binding to its target protein, the fluorescence properties of the probe, such as its polarization or lifetime, may change. Fluorescence polarization, in particular, is a robust technique for measuring binding affinities, as it is based on the change in the rotational speed of the fluorescent molecule upon binding to a larger protein. nih.gov

The table below summarizes key fluorescence-based methods for studying molecular interactions.

TechniquePrincipleInformation Obtained
Intrinsic Protein Fluorescence QuenchingBinding of the ligand quenches the fluorescence of tryptophan or tyrosine residues in the protein.Binding affinity (Kd), stoichiometry of binding.
Fluorescence PolarizationThe polarization of fluorescence from a labeled ligand increases upon binding to a larger protein.Binding affinity (Kd), real-time binding kinetics.
Förster Resonance Energy Transfer (FRET)Energy transfer between a donor fluorophore on the protein and an acceptor fluorophore on the ligand upon binding.Proximity of binding sites, conformational changes.

These spectroscopic approaches provide valuable quantitative data on the interactions of this compound with its biological targets, complementing the structural and mechanistic information obtained from mass spectrometry and NMR.

Computational and Theoretical Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand (a small molecule) and a macromolecular target, typically a protein. Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target, while MD simulations provide a view of the dynamic evolution of the ligand-protein complex over time, revealing details about its stability and conformational changes.

While specific docking studies on Ethyl alpha-thioglucopyranoside are not extensively documented in publicly available literature, research on closely related glucopyranoside derivatives provides significant insights into their potential ligand-target interactions. For instance, studies on methyl α-D-glucopyranoside esters have explored their binding affinity with microbial and viral protein targets.

One such study investigated the interaction of acylated glucopyranoside esters with fungal sterol 14α-demethylase (CYP51) from Aspergillus fumigatus and the main protease (Mpro) of the SARS-CoV-2 virus. banglajol.infonih.gov The results indicated that these glucopyranoside derivatives could effectively bind to the active sites of these proteins, suggesting potential inhibitory activity. banglajol.infonih.gov The binding energies, which represent the stability of the ligand-protein complex, were found to be comparable or even superior to some standard drugs used as controls. nih.gov

Similarly, molecular docking has been employed to understand the binding modes of various compounds to α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. nih.govnih.gov These studies reveal that the ligand's conformation within the enzyme's binding pocket, along with specific interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues, are crucial for its inhibitory effect. nih.gov For example, docking studies of thiazolidine-2,4-dione derivatives with Saccharomyces cerevisiae α-glucosidase showed that the compounds adopted an "L-shaped" conformation within the hydrophobic pocket, forming interactions with residues such as Phe-157, Phe-177, and Leu-218. nih.gov

Ligand (Related Compounds)Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Methyl 2,6-di-O-pentanoyl-α-D-glucopyranoside derivativeFungal CYP51 (A. fumigatus)4UYL-5.8 to -6.4Not specified
Methyl 2,6-di-O-pentanoyl-α-D-glucopyranoside derivativeSARS-CoV-2 Main Protease6LU7-4.7 to -5.3Not specified
Thiazolidine-2,4-dione derivative (Compound 5k)α-Glucosidase (S. cerevisiae)Not specifiedNot specifiedPhe-157, Phe-177, Phe-300, Leu-218
Thiazolidine-2,4-dione derivative (Compound 6e)α-Glucosidase (S. cerevisiae)Not specifiedNot specifiedPhe-157, Phe-177, Phe-300, Leu-218, Thr-215

Table 1: Summary of molecular docking results for glucopyranoside-related derivatives with various protein targets. Data is sourced from studies on similar compounds to infer potential interactions. banglajol.infonih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. DFT studies can determine various molecular properties such as optimized geometry, electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule.

DFT studies have been conducted on derivatives of methyl α-D-glucopyranoside to rationalize their structural and thermodynamic properties. banglajol.inforesearchgate.net These calculations provide a theoretical basis for understanding the stability and reactivity of the glucopyranoside scaffold. By optimizing the molecular structure, researchers can predict the most stable three-dimensional conformation. Thermodynamic parameters like enthalpy and Gibbs free energy, also derived from these calculations, offer insights into the spontaneity of reactions and the stability of the molecule. researchgate.net

For instance, in a study on glucopyranoside dipentanoyl esters, DFT calculations at the B3LYP/3-21G level were used to determine properties such as electronic energy, enthalpy, Gibbs free energy, and dipole moment. researchgate.net These theoretical findings help to explain the observed reactivity and biological activity of the synthesized compounds. banglajol.info

Compound (Methyl α-D-glucopyranoside Esters)Molecular FormulaElectronic Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)Dipole Moment (Debye)
Compound 1C17H30O8-1003.11-1002.69-1002.773.55
Compound 2C19H32O9-1117.43-1116.95-1117.044.89
Compound 3C21H36O9-1196.01-1195.48-1195.584.29
Compound 4C23H40O9-1274.59-1274.02-1274.124.38
Compound 5C25H44O9-1353.17-1352.54-1352.654.39
Compound 6C27H40O9-1412.01-1411.41-1411.514.67

Table 2: Theoretical thermodynamic and electronic properties of methyl α-D-glucopyranoside (1) and its acylated derivatives (2-6) calculated using DFT (B3LYP/3-21G). This data illustrates the application of DFT to understand the properties of the glucopyranoside core. researchgate.net

In Silico Prediction of Biochemical Properties and Interaction Profiles

In silico tools are widely used to predict the biochemical properties, biological activity spectra, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of chemical compounds before they are synthesized or tested experimentally.

One such tool is the Prediction of Activity Spectra for Substances (PASS). PASS analysis predicts a wide range of biological activities based on the chemical structure of a compound. For a series of synthesized methyl α-D-glucopyranoside esters, PASS predictions suggested they were more likely to be active as antifungal agents than as antibacterial agents. banglajol.info This type of prediction can help prioritize which compounds should be advanced to more resource-intensive in vitro testing.

Another critical in silico analysis involves the prediction of ADMET properties. These predictions are essential for evaluating the drug-likeness of a compound. Studies on related sugar esters, such as galactopyranoside derivatives, have utilized platforms like pkCSM to predict properties including water solubility, intestinal absorption (modeled by Caco-2 cell permeability), and potential toxicity. nih.govmdpi.com For example, predictions might show whether a compound is likely to be water-soluble or lipid-soluble, and whether it is likely to be well-absorbed by the intestine. mdpi.com

For this compound, its computed properties can be found in databases like PubChem. For its oxygen analog, Ethyl alpha-d-glucopyranoside, the predicted XLogP3 value is -1.8, suggesting high water solubility. nih.gov Similar predictions for this compound would be invaluable in assessing its potential as a bioactive agent. The replacement of oxygen with sulfur would likely increase its lipophilicity, which could, in turn, affect its absorption, distribution, and interaction with cellular membranes and protein targets.

PropertyPrediction for Galactopyranoside Derivatives (Compounds 5, 6, 8, 9, 12)
Water SolubilitySlightly water-soluble
Caco-2 PermeabilityPoorly permeable (Compound 5) / Permeable (Others)
Intestinal Absorption (Human)High absorption predicted
AMES ToxicityNon-mutagenic
Max. tolerated dose (human)0.536 - 0.901 log(mg/kg/day)
Skin SensitisationNo

Table 3: Example of in silico ADMET properties predicted for related galactopyranoside ester compounds. Such predictions are crucial for evaluating the drug-like potential of new chemical entities. mdpi.com

Applications in Research and Biotechnology

Development as Enzymatic Probes and Substrates in Biochemical Research

The stability of the thioglycosidic bond in ethyl alpha-thioglucopyranoside makes it an excellent probe for studying enzyme mechanisms and functions. Unlike its oxygen-linked counterpart, it is resistant to cleavage by many standard glycosidases, allowing researchers to investigate binding events and transport processes without the complication of substrate degradation.

Thioglycosides, in general, serve as crucial substrates in chemoenzymatic synthesis. acs.org For instance, they are used as donors in glycosylation reactions catalyzed by engineered enzymes. acs.org The enzymatic synthesis of related compounds, such as ethyl α-d-glucopyranoside, has been achieved using α-glucosyl transfer enzymes, demonstrating the specific recognition of the ethyl glucoside structure by certain enzymes. nih.gov Research into enzymes like rutinosidase, which can cleave certain β-glucopyranosides and exhibit transglycosylation activity, further illustrates the diverse enzymatic interactions possible with glycoside derivatives. researchgate.net The development of complex aminooxy glycans for protein glycoengineering often involves the use of thioglycoside precursors, which are subjected to enzymatic modifications, such as the addition of sialic acid residues, to build complex glycan structures. acs.org

Utility in Glycoscience and Carbohydrate Engineering

In the fields of glycoscience and carbohydrate engineering, this compound and its derivatives are fundamental tools. They are widely recognized as effective glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. clinisciences.commedchemexpress.com The sulfur linkage provides stability, yet it can be selectively activated under specific chemical conditions, allowing for controlled glycosylation reactions.

Recent advancements have focused on developing more sustainable methods for activating these stable thioglycoside donors. One such method employs copper catalysis with diazo-derived thioglycosides to generate reactive intermediates for glycosylation. nih.gov This approach is compatible with a wide range of starting materials and has been successfully used in the iterative synthesis of trisaccharides. nih.gov Furthermore, the synthesis of thioglycosides with specific functionalities, such as a hydroxyl group at the 2-position, highlights their importance as versatile donors in the chemical construction of complex carbohydrates. mdpi.com The beta anomer, ethyl β-D-thioglucopyranoside, is also noted for its utility as a synthetic monosaccharide that can be used for "click" modifications, a powerful tool in carbohydrate chemistry. biosynth.com

FeatureDescriptionRelevance in Glycoscience
Glycosyl Donor Functions as a building block to transfer a glucose unit to another molecule. clinisciences.commedchemexpress.comEssential for the synthesis of complex carbohydrates and glycoconjugates. mdpi.com
Chemical Stability The thioglycosidic bond is resistant to many conditions that would break a standard glycosidic bond.Allows for multi-step synthetic routes without unintended degradation.
Selective Activation The sulfur linkage can be activated by specific reagents (e.g., using copper catalysis). nih.govProvides precise control over the timing and outcome of glycosylation reactions.
Modification Potential Can be chemically modified to create a variety of derivatives for specific applications (e.g., click chemistry). biosynth.comExpands the toolbox for creating novel carbohydrate structures and probes.

Role as Precursors and Building Blocks for Complex Glycoconjugate Synthesis

The synthesis of complex glycoconjugates, which are vital for many biological processes, relies on a modular approach using well-defined building blocks. nih.gov this compound and related thioglycosides are premier examples of such building blocks. researchgate.netresearchgate.netscbt.com Their stability and predictable reactivity make them ideal starting points for constructing intricate carbohydrate structures.

For example, research has shown the stereoselective synthesis of more complex thioglucosides from ethyl(phenyl) 2,3-orthoester-1-thio-alpha-mannopyranosides, demonstrating how these molecules can serve as precursors to other valuable building blocks. nih.gov In the synthesis of complex glycans, such as N-acetyllactosamine derivatives, thioglycosides are key intermediates that are further elaborated into larger structures. acs.org The concept of using thioglycosides as versatile building blocks is central to modern synthetic carbohydrate chemistry, enabling the construction of molecules like trisaccharides and other complex oligosaccharides through controlled, sequential glycosylation steps. nih.gov The development of novel protecting groups and synthetic strategies continually enhances the utility of these fundamental precursors. researchgate.net

Precursor/Building BlockSynthetic TargetResearch Finding
Ethyl(phenyl) 2,3-orthoester-1-thio-alpha-mannopyranosides2-S-ethyl(phenyl)-2-thio-beta-glucopyranosidesA 1,2-migration and glycosidation reaction allows for the stereoselective synthesis of these building blocks. nih.gov
Thioglycoside 31 (a complex thioglucoside)N-acetyllactosamine NHPent glycoside 35Used as a key intermediate in the multi-step synthesis of a precursor for sialylated aminooxy glycans. acs.org
Diazo-based thioglycoside donorsTrisaccharidesA copper-catalyzed intramolecular activation strategy enables the orthogonal iterative synthesis of trisaccharides. nih.gov

Use in Studies of Microbial Transport Systems

One of the well-documented applications of this compound is in the study of microbial transport systems. Specifically, research in the yeast Saccharomyces cerevisiae has utilized alpha-thioethyl-d-glucopyranoside (α-TEG), another name for this compound, to investigate sugar transport mechanisms. nih.gov

Future Perspectives and Emerging Research Avenues

Unexplored Biochemical Pathways and Target Identification

While Ethyl alpha-thioglucopyranoside itself is known as a glycosyl donor found in environments like Japanese sake, the broader class of thioglycosides, or S-glycosides, is gaining significant attention as metabolic decoys. nih.govclinisciences.com These compounds can efficiently disrupt cellular biosynthetic pathways crucial for processes like inflammation. nih.gov Research has shown that S-glycosides function as metabolic inhibitors in various cell types, including leukocytes and certain cancer cells, by diverting natural biosynthetic pathways and truncating the formation of cell surface glycans. nih.gov This inhibitory action occurs because thioglycosides are more stable within cells and less susceptible to degradation by cellular enzymes like hexosaminidases compared to their oxygen-based (O-glycoside) counterparts. nih.gov

The effectiveness of thioglycosides as metabolic inhibitors in bacterial systems is also a promising area of investigation. nih.gov For example, specific S-glycoside analogues have been shown to inhibit glycoprotein (B1211001) biosynthesis in Helicobacter pylori. nih.govacs.org This ability to function as a metabolic probe opens up the possibility of using novel thioglycosides, including derivatives of this compound, as tools to study and provide readouts of bacterial glycan biosynthesis. acs.org By observing how these molecules are processed and elaborated by bacterial cells, researchers can gain structural information about the bacterial glycans, potentially identifying new targets for antimicrobial therapies. acs.org The application of these compounds in cell-based assays is a valuable avenue for discovering entities that can modify cellular pathways and related glycan structures. nih.gov

Integration with Novel Synthetic Strategies and Automation

The production of complex carbohydrates in sufficient quantity and purity for research and therapeutic development has historically been a significant bottleneck. umsl.edu However, recent advancements in automated synthesis are revolutionizing the field. Thioglycosides, including this compound, are central to these new strategies as they are among the most commonly used synthetic building blocks for glycan synthesis. umsl.eduumsl.edu

Automated solution-phase synthesis represents a major leap forward. proquest.comacs.org Unlike solid-phase synthesis, which can be limited by scale, cost, and reactivity issues, solution-phase methods offer a more flexible approach. nycu.edu.tw Researchers have developed automated synthesizers that use iterative electrochemical assembly of thioglycosides. nycu.edu.twacs.org This method avoids the use of harsh chemical activators that often produce unwanted byproducts. nycu.edu.twacs.org Another innovative approach is the development of high-performance liquid chromatography equipment-based automation (HPLC-A) platforms for solution-phase synthesis. umsl.eduumsl.edu

These automated protocols have been successfully adapted for the site-selective incorporation of sulfur linkages (S-glycosides) into oligosaccharide structures, a task that poses additional synthetic challenges compared to the formation of natural oxygen linkages. acs.orgnih.gov For example, the incompatibility of some thioglycoside donors with common glycosylation promoters requires alternative strategies, such as inverse glycosylation procedures, where the acceptor molecule is incubated with the promoter before the donor is added. acs.org

Table 1: Comparison of Automated Thioglycoside Synthesis Strategies

Strategy Core Principle Advantages Key Findings Citations
Electrochemical Assembly Electrochemical oxidation of a propagating thioglycoside terminus to generate a reactive intermediate. Avoids use of strong chemical activators, reducing byproducts. Successfully used to assemble up to six thioglycoside building blocks in a one-pot, sequential manner. acs.org, nycu.edu.tw
Solution-Phase Automation (General) Iterative cycles of coupling, deprotection, and purification in solution, often integrated with HPLC for purification. Overcomes limitations of solid-phase synthesis (e.g., scale, cost); allows for analysis of intermediates. Enables site-selective incorporation of S-linkages and is compatible with forming both S- and O-glycosidic bonds. proquest.com, acs.org, umsl.edu
Inverse Glycosylation Protocol The acceptor moiety is incubated with the promoter before the addition of the reactive donor. Significantly improves glycosylation yields and minimizes side reactions, especially with highly reactive donors. Proven effective for the automated synthesis of thioglycoside-containing trisaccharides. acs.org

These novel strategies are paving the way for the efficient and reliable production of complex thioglycoside-containing molecules, which is essential for exploring their biological functions. umsl.eduumsl.edu

Methodological Advancements in Characterization and Analysis

As synthetic methods for producing alpha-thioglycosides become more sophisticated, so too must the analytical techniques used to characterize them. Verifying the structure, purity, and stereochemistry of these molecules is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis. It has been used, for example, to identify and characterize the transient intermediates formed during glycosylation reactions, such as the α- and β-glycosyl imidates that can determine the stereochemical outcome of the final product. rsc.org

Beyond structural confirmation, advanced analytical methods are being developed to study the biological activity of these compounds. Mass spectrometry-based approaches are particularly powerful for tracking the metabolic fate of thioglycosides when they are used as decoys in cellular systems. acs.org These techniques can detect and facilitate the structural characterization of glycans that have been elaborated on the thioglycoside scaffold by cellular machinery. acs.org This provides a direct readout of the biosynthetic pathways being investigated and the effect of the metabolic inhibitor. acs.org Flow cytometry, using carbohydrate-binding lectins, offers a complementary method to assess how treatment with thioglycosides alters the glycan landscape on the surface of cells. nih.gov

Challenges and Opportunities in Alpha-Thioglucopyranoside Research

The field of alpha-thioglucopyranoside research is filled with both significant hurdles and exciting prospects.

Challenges:

Stereoselective Synthesis: A primary and long-standing challenge is the synthesis of alpha-thioglycosides with high stereoselectivity. acs.org Conventional synthetic methods often yield anomeric mixtures that favor the beta-product, making the isolation of pure alpha-anomers difficult. acs.org

Reactivity and Compatibility: The reactivity of thioglycoside donors can be difficult to control. The inclusion of sulfur in the glycosidic linkage poses unique challenges, as some thioglycoside donors are incompatible with common glycosylation promoters like N-iodosuccinimide. acs.org This necessitates the development of new activation protocols. umsl.eduacs.org

Lack of Universal Platforms: Despite numerous advances, the field still lacks accessible and universal methodologies that can reliably provide efficient, high-yielding, and stereoselective outcomes for a wide range of thioglycoside reactions. umsl.eduumsl.edu

Opportunities:

Enhanced Stability for Therapeutics: The increased stability of thioglycosides against enzymatic hydrolysis, when compared to their O-linked counterparts, makes them highly attractive targets for the development of carbohydrate-based therapeutics. nih.govacs.orgnih.gov This stability can lead to longer-lasting effects and improved efficacy.

Metabolic Probes and Inhibitors: The demonstrated ability of S-glycosides to act as metabolic decoys and inhibitors in both mammalian and bacterial cells presents a major opportunity. nih.govnih.gov This allows for the exploration of fundamental biochemical pathways and the development of novel therapeutic agents that can selectively disrupt disease-related processes like inflammation or bacterial glycan synthesis. nih.govnih.gov

Automated Synthesis: The continued development of automated synthesis platforms is a transformative opportunity. umsl.eduproquest.com These technologies will enable the production of a wide array of complex carbohydrate structures in the quantities needed for extensive biological and preclinical studies, a goal that was previously out of reach. umsl.edu

The strategic navigation of these challenges and the capitalization on these opportunities will define the future impact of this compound and related compounds on chemistry, biology, and medicine.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl alpha-thioglucopyranoside, and what parameters require optimization?

this compound is synthesized via thioglycosylation, typically using peracetylated thioglucose donors and ethyl alcohol acceptors. Critical parameters include:

  • Promoter selection : N-iodosuccinimide (NIS) with triflic acid (TfOH) enhances alpha-selectivity.
  • Temperature : Reactions at 0–4°C improve stereochemical control.
  • Solvent : Anhydrous dichloromethane minimizes hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and purify using silica gel chromatography. Yields >60% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • NMR spectroscopy : 1H NMR shows anomeric proton doublets at δ 5.2–5.5 ppm (J = 3.5–4.0 Hz for alpha-configuration). 13C NMR confirms thioglycosidic linkage (C-1 at ~85 ppm).
  • Mass spectrometry : ESI-TOF detects [M+Na]+ at m/z 307.3.
  • IR spectroscopy : C-S stretches appear near 650 cm⁻¹. For ambiguous cases, X-ray crystallography resolves absolute configuration .

Q. How should hydrolytic stability studies be designed for this compound under physiological conditions?

  • Buffer systems : Use pH 1.2 (simulating gastric fluid) to pH 7.4 (blood), incubating at 37°C.
  • Analytical method : HPLC-UV (λ = 210 nm) quantifies degradation hourly for 72 hours.
  • Controls : Include β-glucosidase-spiked samples and nitrogen-purged solutions for oxidative stability. Calculate half-life (t1/2) using first-order kinetics .

Q. What are the best practices for purity assessment during synthesis?

  • HPLC : Use a C18 column (acetonitrile/water gradient) with ≥95% purity threshold.
  • Elemental analysis : Verify C, H, S content within ±0.3% of theoretical values.
  • Karl Fischer titration : Ensure moisture content <0.1% .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous-organic mixtures be resolved?

Method Pros Limitations Key Controls
Shake-flaskISO-compliant, direct measurementTime-intensive (>24 hr equilibrium)Temperature (±0.1°C), agitation
NephelometryRapid screeningParticle size sensitivityStandard curve calibration
Computational modelsLow resource costRequires experimental validationForce field selection
Standardize purification (lyophilization, HPLC-grade solvents) and use blinded triplicate analysis for discrepancies >10% .

Q. What strategies address variability in enzymatic inhibition potency reports across studies?

  • Enzyme source : Use WHO-standardized β-glucosidase (recombinant vs. tissue-extracted).
  • Assay conditions : Fix ionic strength (25 mM phosphate), reducing agents (1 mM DTT), and pre-incubation time (30 min).
  • Statistical analysis : Apply two one-sided tests (TOST) for equivalence testing. Meta-analysis of public data (e.g., ChEMBL) identifies systematic biases .

Q. How can computational modeling predict this compound's metabolic stability?

  • Density Functional Theory (DFT) : Calculate glycosidic bond dissociation energy (BDE).
  • Molecular Dynamics (MD) : Simulate interactions with glycosidases over 100-ns trajectories.
  • Validation : Correlate computed activation energies (Ea) with in vitro liver microsome assays. Adjust solvation models (e.g., implicit vs. explicit) if computational/experimental data conflict .

Q. What factorial design optimizes synthetic yield for scale-up?

Implement a Box-Behnken design evaluating:

  • Donor/acceptor ratio (1:1–1:3)
  • Temperature (-10°C–25°C)
  • Promoter equivalents (1.0–2.5 eq) Run 15 experiments with triplicate center points. Validate at 50 mL scale, prioritizing factors with p < 0.05 in ANOVA .

Q. How do researchers resolve conflicting NMR assignments for thioglycosidic protons?

  • 2D NMR : HSQC and NOESY confirm through-space correlations (e.g., H-1 to H-3').
  • Isotopic labeling : Synthesize 13C-enriched analogs to trace coupling patterns.
  • Comparative analysis : Cross-reference with crystallographic data from analogs .

Q. What protocols ensure reproducibility in glycosidase inhibition assays?

  • Substrate standardization : Use 4-nitrophenyl-β-D-glucopyranoside (Km ≈ 0.5 mM).
  • Enzyme kinetics : Measure initial rates (first 10% reaction) to avoid product inhibition.
  • Blinding : Assign sample IDs randomly to minimize observer bias .

Methodological Considerations

  • Data Contradiction Analysis : Replicate studies using orthogonal methods (e.g., calorimetry vs. spectroscopy) and consult multi-disciplinary experts to identify confounding variables .
  • Ethical Compliance : Document purification protocols and environmental impact assessments for synthetic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.